Phenethylamine, N-isopropyl-alpha-phenyl-, hydrochloride
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Overview
Description
Isopropylphenidine (hydrochloride) is a chemical compound categorized as a phenethylamine. It is known for its dissociative properties and is often used in scientific research. The compound is also referred to as Isophenidine or NPDPA and has a molecular formula of C17H21N • HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylphenidine (hydrochloride) involves the reaction of benzeneethanamine with isopropylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions .
Industrial Production Methods
Industrial production of Isopropylphenidine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Isopropylphenidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Isopropylphenidine (hydrochloride) into other derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Isopropylphenidine (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and other analytical techniques.
Biology: Studied for its effects on biological systems, particularly its dissociative properties.
Medicine: Investigated for potential therapeutic applications, although it is not approved for medical use.
Industry: Used in the development of new chemical compounds and materials.
Mechanism of Action
The mechanism of action of Isopropylphenidine (hydrochloride) involves its interaction with the central nervous system. The compound acts as a dissociative agent, affecting neurotransmitter systems and altering perception and cognition. It primarily targets the N-methyl-D-aspartate (NMDA) receptors, leading to its dissociative effects .
Comparison with Similar Compounds
Similar Compounds
Diphenidine: Another dissociative compound with similar properties but different chemical structure.
Ephenidine: Similar to Diphenidine but with an N-ethyl group instead of an N-isopropyl group.
Methylphenidate: A stimulant with a different mechanism of action but some structural similarities.
Uniqueness
Isopropylphenidine (hydrochloride) is unique due to its specific dissociative properties and its interaction with NMDA receptors. Unlike other similar compounds, it has a distinct chemical structure that contributes to its unique pharmacological profile .
Properties
CAS No. |
6267-56-7 |
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Molecular Formula |
C17H22ClN |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
N-(1,2-diphenylethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-14(2)18-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15;/h3-12,14,17-18H,13H2,1-2H3;1H |
InChI Key |
KODJEKMBSLNJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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